7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core with diverse substituents. Its structure includes:
- A 2,5-dimethoxyphenyl group at position 7, contributing steric bulk and electron-donating effects.
- A methyl group at position 5, modulating electronic and steric properties.
- A pyridin-3-yl carboxamide at position 6, introducing hydrogen-bonding capability and polar interactions.
Synthesis of such compounds typically employs multi-component reactions (e.g., Biginelli-like heterocyclization) involving aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides under catalytic conditions .
Properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-17-8-7-13-28-15-17)24(20-14-18(35-2)11-12-22(20)37-4)33-27(29-16)31-25(32-33)19-9-5-6-10-21(19)36-3/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYJNDRZITWXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of triazolo-pyrimidine derivatives. This class has garnered interest due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. The unique structural features of this compound suggest it may interact with specific biological targets, leading to significant pharmacological effects.
Structural Characteristics
The molecular structure of the compound includes a central triazolo-pyrimidine core linked to two methoxy-substituted phenyl groups and a pyridine moiety. This configuration enhances its potential for biological activity through diverse mechanisms of action.
Research indicates that compounds within the triazolo-pyrimidine class often exhibit inhibitory effects on key enzymes involved in cellular processes. Notably, they may inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and repair. By inhibiting DHFR, these compounds can hinder the proliferation of cancer cells and other rapidly dividing cells .
2. Pharmacological Effects
The compound has shown promise in various preclinical studies:
- Anticancer Activity : Inhibition of DHFR leads to reduced synthesis of tetrahydrofolate, impacting nucleotide production and ultimately inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory pathways by inhibiting specific kinases associated with inflammatory responses .
3. Target Interactions
The compound's activity is primarily directed towards:
- Dihydrofolate Reductase (DHFR) : Essential for DNA synthesis.
- Tyrosine Kinases : Involved in cell signaling pathways that regulate cell growth and differentiation .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolo-pyrimidine derivatives, including the target compound, revealed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of DHFR and subsequent disruption of nucleotide synthesis. The IC50 values indicated potent activity comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of similar compounds demonstrated that they effectively reduced pro-inflammatory cytokine production in vitro. The compound exhibited a dose-dependent response in inhibiting TNF-alpha and IL-6 release from activated macrophages .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural variations in the [1,2,4]triazolo[1,5-a]pyrimidine scaffold significantly influence physical, spectral, and synthetic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Analogs
Substituent Effects on Physicochemical Properties
- Methoxy Groups : Compounds with multiple methoxy groups (e.g., 5a, target compound) exhibit higher melting points due to enhanced crystallinity from symmetric substitution .
- Halogen Substituents : Bromo (5k) and chloro () groups reduce yields (54% vs. 43–66% for methoxy derivatives) but improve lipophilicity .
- Carboxamide vs. Ester : Replacement of carboxamide with ethyl carboxylate () lowers polarity, impacting solubility and interaction profiles.
Spectral Data Trends
- NMR Shifts : Methoxy groups in 5a and the target compound cause distinct aromatic proton splitting (δ 6.5–8.5 ppm) . The pyridin-3-yl carboxamide in the target compound introduces deshielded NH signals near δ 10 ppm .
- HRMS Accuracy : Analogs like 5j (C25H24N7O6S) show precise mass matches (Δ < 0.001 Da), confirming synthetic fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
